molecular formula C18H21ClN2O2 B8178968 (R)-1-N-Fmoc-propane-1,2-diamine HCl

(R)-1-N-Fmoc-propane-1,2-diamine HCl

Cat. No.: B8178968
M. Wt: 332.8 g/mol
InChI Key: MSUDNYAYKBODBU-UTONKHPSSA-N
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Description

Significance of Chiral 1,2-Diamines in Contemporary Organic Chemistry

Compounds that contain the 1,2-diamine functional group are the subject of extensive study across various fields of chemistry. acs.org Chiral 1,2-diamines, in particular, are considered "privileged scaffolds" due to their prevalence in bioactive natural products, active pharmaceutical ingredients, and as fundamental components in asymmetric catalysis. researchgate.netprinceton.edu Their importance stems from the defined spatial arrangement of the two nitrogen atoms, which is critical for creating stereochemically controlled environments. The development of catalytic methods for synthesizing enantioenriched 1,2-diamines is an area of significant research interest. rsc.orgrsc.org

Role as Chiral Building Blocks and Precursors in Stereoselective Transformations

Chiral 1,2-diamines are fundamental building blocks for the synthesis of enantiomerically pure compounds. acs.orgacs.org They serve as versatile precursors for a wide range of molecules, including chiral auxiliaries, heterocyclic rings, and other complex targets. acs.orgsigmaaldrich.com The stereocenters within the diamine backbone allow for the transfer of chirality during a synthetic sequence, enabling the stereoselective formation of new bonds. acs.org Their use is a key strategy in the synthesis of natural and synthetic biologically active molecules. researchgate.net Numerous synthetic strategies have been developed to access these diamines in diastereomerically and enantiomerically pure forms, highlighting their foundational role in modern organic synthesis. acs.orgorganic-chemistry.orgnih.gov

Importance in Asymmetric Catalysis and Ligand Design

One of the most prominent applications of chiral 1,2-diamines is in the field of asymmetric catalysis, where they function as chiral ligands that coordinate to metal centers. acs.orgresearchgate.netrsc.orgrsc.org When complexed with a metal, the chiral environment created by the diamine ligand can direct the stereochemical outcome of a catalytic reaction, leading to the preferential formation of one enantiomer of the product. researchgate.net These ligands have been successfully employed in a multitude of metal-catalyzed reactions. researchgate.net The design and synthesis of novel chiral diamine catalysts continue to be an active area of research aimed at developing efficient and highly selective transformations for both laboratory and industrial applications. chemrxiv.org

The Fluorenylmethoxycarbonyl (Fmoc) Protecting Group in Amine Synthesis

The fluorenylmethoxycarbonyl (Fmoc) group is a base-labile amine protecting group widely used in organic synthesis. wikipedia.org Developed by Carpino and Han in 1970, it has become a cornerstone of modern peptide chemistry, particularly in solid-phase peptide synthesis (SPPS). altabioscience.com The Fmoc group is introduced by reacting an amine with a reagent like fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu). wikipedia.org Its popularity is due to a combination of stability under certain conditions and ease of removal under others, which is essential for complex, multi-step synthetic routes. altabioscience.comnumberanalytics.com

Advantages and Orthogonality in Multi-step Synthesis

The primary advantage of the Fmoc group is its unique cleavage condition, which provides "true orthogonality" in protection strategies. altabioscience.com The Fmoc group is stable to acidic conditions that are typically used to remove other protecting groups like the tert-butyloxycarbonyl (Boc) group. altabioscience.comtotal-synthesis.com Conversely, it is readily cleaved by bases, such as piperidine (B6355638), under conditions that leave acid-labile side-chain protecting groups intact. wikipedia.orgaltabioscience.com This orthogonality is crucial in syntheses requiring the sequential manipulation of multiple functional groups, as it allows for the selective deprotection of one amine in the presence of others protected by different means. masterorganicchemistry.comiris-biotech.de This approach prevents unwanted side reactions and simplifies the synthesis of complex molecules like modified peptides. altabioscience.comnih.gov

Selective Deprotection Mechanisms

The removal of the Fmoc group is typically achieved using a mild base, most commonly a solution of piperidine in a polar aprotic solvent like dimethylformamide (DMF). altabioscience.comtotal-synthesis.com The deprotection proceeds via a β-elimination (E1cB) mechanism. altabioscience.comfiveable.me The process involves two main steps:

A base, such as piperidine, abstracts the acidic proton on the fluorene (B118485) ring system. mdpi.com

This is followed by a β-elimination that releases the free amine, carbon dioxide, and a reactive intermediate called dibenzofulvene (DBF). altabioscience.comfiveable.memdpi.com

The dibenzofulvene byproduct is subsequently trapped by the amine base (e.g., piperidine) to form a stable adduct, which drives the reaction to completion and prevents side reactions with the newly liberated amine. wikipedia.orgmdpi.com While piperidine is the most common reagent, other bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can be used in specific cases, for instance, to minimize epimerization during the synthesis of thioamide-containing peptides. nih.gov

Specific Research Context of (R)-1-N-Fmoc-propane-1,2-diamine HCl as a Key Chiral Intermediate

This compound is a strategically designed chiral building block for use in stereoselective synthesis. It provides chemists with a propane-1,2-diamine scaffold with a predefined (R)-configuration at its stereocenter. Crucially, the two amine groups are chemically differentiated: the primary amine at the C2 position is free and available for immediate reaction, while the primary amine at the C1 position is protected by the Fmoc group.

This pre-differentiated structure makes the compound a highly valuable intermediate for the controlled, stepwise assembly of complex chiral molecules. Researchers can perform a chemical transformation selectively at the free amine—such as amide bond formation, alkylation, or reductive amination—without affecting the protected amine. In a subsequent step, the Fmoc group can be cleanly removed under mild basic conditions to reveal the second amine, which can then be used for further functionalization. This approach is essential for the synthesis of sophisticated targets such as chiral ligands for asymmetric catalysis, organocatalysts, or precursors for pharmaceutical agents where a specific arrangement of different substituents on a diamine framework is required.

Physicochemical Properties of this compound and Related Compounds

PropertyDataReference
IUPAC Name (9H-fluoren-9-yl)methyl N-[(2R)-2-aminopropyl]carbamate hydrochlorideN/A
Molecular Formula C₁₈H₂₁ClN₂O₂ achemblock.com
Molecular Weight 332.83 g/mol achemblock.com
CAS Number 333743-52-5 (for (R)-2-N-Fmoc isomer) chemsrc.com
Appearance White crystalline powder chembk.com

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

9H-fluoren-9-ylmethyl N-[(2R)-2-aminopropyl]carbamate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O2.ClH/c1-12(19)10-20-18(21)22-11-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17;/h2-9,12,17H,10-11,19H2,1H3,(H,20,21);1H/t12-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSUDNYAYKBODBU-UTONKHPSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Analytical Methodologies for Characterization and Purity Assessment

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is fundamental to elucidating the precise atomic arrangement of the molecule. By interacting with electromagnetic radiation, the compound reveals a unique fingerprint corresponding to its structure.

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the carbon-hydrogen framework of (R)-1-N-Fmoc-propane-1,2-diamine HCl.

¹H NMR: This technique provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. The spectrum for this compound would show distinct signals for the aromatic protons of the Fmoc group, the aliphatic protons of the propane backbone, and the amine protons. The integration of these signals corresponds to the number of protons in each environment.

¹³C NMR: The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms. Signals are expected in the aromatic region for the fluorenyl rings, a characteristic signal for the carbamate carbonyl carbon, and signals in the aliphatic region for the propane backbone and the methylene and methine carbons of the Fmoc group.

2D NMR: Techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish connectivity. COSY identifies proton-proton couplings within the propane backbone, while HSQC correlates directly bonded proton-carbon pairs. HMBC is crucial for identifying longer-range (2-3 bond) correlations, for instance, between the protons on the propane backbone and the carbamate carbonyl carbon, confirming the site of Fmoc-protection.

Table 1: Expected NMR Chemical Shifts for this compound

Atom ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm) Key Correlations (2D NMR)
Fmoc Aromatic 7.20 - 7.90 (m, 8H) 120 - 145 COSY correlations within aromatic spin systems; HMBC to Fmoc-CH and Fmoc-CH₂.
Carbamate C=O - ~156 HMBC correlation to Fmoc-CH₂ and propane C1 protons.
Fmoc-CH 4.20 - 4.40 (t, 1H) ~47 COSY correlation to Fmoc-CH₂; HMBC to aromatic carbons.
Fmoc-CH₂ 4.40 - 4.60 (d, 2H) ~67 COSY correlation to Fmoc-CH; HMBC to carbamate C=O.
Propane C1-H₂ 3.10 - 3.40 (m, 2H) ~45 COSY correlation to Propane C2-H; HMBC to carbamate C=O.
Propane C2-H 3.50 - 3.70 (m, 1H) ~50 COSY correlation to Propane C1-H₂ and C3-H₃.
Propane C3-H₃ 1.20 - 1.40 (d, 3H) ~17 COSY correlation to Propane C2-H.

Note: Chemical shifts are approximate and can vary based on solvent and concentration.

Mass spectrometry is used to determine the molecular weight of the compound and can confirm its elemental composition with high accuracy.

Mass Spectrometry (MS): Using a soft ionization technique like Electrospray Ionization (ESI), the analysis would show a prominent peak for the protonated molecule [M+H]⁺, where M is the free base form of the compound. The isotopic pattern of this peak would be consistent with the presence of one chlorine atom from the HCl salt if observed as an adduct.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement of the parent ion. This allows for the unambiguous determination of the elemental formula, distinguishing it from other compounds with the same nominal mass. Common fragmentation patterns would involve the cleavage of the carbamate bond, leading to characteristic ions corresponding to the Fmoc group and the protonated diamine fragment.

Table 2: Mass Spectrometry Data for this compound

Parameter Value
Molecular Formula C₁₈H₂₁ClN₂O₂
Molecular Weight 332.82 g/mol
Exact Mass (Free Base) 296.1525 g/mol (C₁₈H₂₀N₂O₂)

Infrared (IR) and Raman spectroscopy probe the vibrational modes of molecules, providing direct evidence for the presence of specific functional groups.

Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands. A strong, sharp peak around 1700 cm⁻¹ is indicative of the carbamate C=O stretch. Broad absorptions in the 3000-2600 cm⁻¹ range are characteristic of the N-H stretching vibrations of the ammonium (-NH₃⁺) group, which often overlap with C-H stretching bands. Aromatic C=C stretching bands appear in the 1600-1450 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy complements IR and is particularly sensitive to non-polar bonds. It would clearly show the aromatic C=C stretching vibrations of the fluorenyl group.

Table 3: Key Vibrational Frequencies for this compound

Functional Group Expected Frequency Range (cm⁻¹) Type of Vibration
N-H (Ammonium Salt) 3000 - 2600 (broad) Stretch
C-H (Aromatic) 3100 - 3000 Stretch
C-H (Aliphatic) 3000 - 2850 Stretch
C=O (Carbamate) 1720 - 1680 Stretch
N-H (Ammonium) 1600 - 1500 Bend

Chromatographic Techniques for Separation, Purity, and Enantiomeric Purity

Chromatography is essential for separating the target compound from any impurities, including starting materials, byproducts, and its corresponding (S)-enantiomer.

HPLC is the primary method for assessing the purity and enantiomeric excess of non-volatile compounds like this compound.

Purity Analysis: Reversed-phase HPLC (RP-HPLC) with a C18 column is typically used to determine chemical purity. The compound is separated from non-polar and more polar impurities. Purity is calculated by integrating the area of the product peak relative to the total area of all observed peaks, typically using a UV detector set to a wavelength where the Fmoc group absorbs strongly (e.g., 265 nm).

Enantiomeric Excess (ee) Determination: To separate the (R) and (S) enantiomers, chiral HPLC is required. This is achieved using a chiral stationary phase (CSP), often based on polysaccharide derivatives. phenomenex.com An appropriate mobile phase allows for differential interaction between the enantiomers and the chiral phase, resulting in two separate peaks. The enantiomeric excess is then calculated from the relative peak areas of the two enantiomers. This analysis is critical to confirm the stereochemical integrity of the compound.

Table 4: Typical HPLC Conditions

Parameter Purity Analysis (RP-HPLC) Enantiomeric Analysis (Chiral HPLC)
Stationary Phase C18 (Octadecyl silane) Polysaccharide-based Chiral Stationary Phase (e.g., Lux Cellulose-2)
Mobile Phase Gradient of Water/Acetonitrile with 0.1% TFA Isocratic mixture of Hexane/Ethanol or similar non-polar/polar solvents
Flow Rate ~1.0 mL/min ~1.0 mL/min
Detection UV at 265 nm UV at 265 nm

| Purpose | Quantify chemical impurities | Quantify the (S)-enantiomer and determine enantiomeric excess |

Direct analysis of this compound by Gas Chromatography (GC) is not feasible due to its high molecular weight, polarity, and salt form, which make it non-volatile and thermally labile. GC is reserved for the analysis of volatile and thermally stable compounds.

For GC analysis to be employed, the compound would first need to be converted into a more volatile and stable derivative. This could involve removing the non-volatile Fmoc protecting group and then reacting the resulting diamine with a derivatizing agent (e.g., a silylating or acylating agent) to cap the polar amine groups. This multi-step process makes GC a much less direct and less commonly used method than HPLC for the analysis of this specific compound.

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Purification Assessment

Thin-Layer Chromatography (TLC) serves as a rapid, efficient, and cost-effective tool for the qualitative monitoring of chemical reactions and the assessment of fraction purity during column chromatography. In the synthesis of this compound, TLC is indispensable for tracking the progress of the N-Fmoc protection of (R)-propane-1,2-diamine.

The reaction progress is visualized by spotting the reaction mixture on a TLC plate alongside the starting material ((R)-propane-1,2-diamine) and the protecting agent (e.g., Fmoc-Cl or Fmoc-OSu). As the reaction proceeds, a new spot corresponding to the mono-protected product appears, while the spot of the starting diamine diminishes. The significant difference in polarity between the free amine of the starting material and the protected, much less polar Fmoc-derivative results in a distinct separation on the plate, typically with the product exhibiting a higher retention factor (R_f) value. A general procedure for monitoring the N-Fmoc protection of amines involves using a mobile phase of ethyl acetate and hexane. rsc.org

Furthermore, TLC is crucial during the purification process, allowing for the rapid analysis of fractions collected from column chromatography to identify those containing the pure product. The presence of a single spot under multiple eluent systems is a strong indicator of the compound's purity. Visualization is typically achieved under UV light (254 nm), where the fluorenyl moiety of the Fmoc group provides strong absorbance, or by staining with reagents like ninhydrin, which reacts with the remaining free primary amine to produce a colored spot.

Interactive Table 1: Typical TLC Parameters for this compound Analysis

ParameterDescriptionTypical Value/Condition
Stationary Phase The adsorbent coated on the plate.Silica gel 60 F₂₅₄
Mobile Phase (Eluent) The solvent system that moves up the plate.Ethyl Acetate / Hexane (e.g., 3:7 v/v) rsc.org
Dichloromethane / Methanol (e.g., 95:5 v/v)
Visualization Method used to see the separated spots.UV lamp (254 nm)
Ninhydrin stain followed by heating
Retention Factor (R_f) A measure of the spot's position.Product R_f > Starting Material R_f

X-ray Crystallography for Absolute Configuration Determination and Solid-State Structure

X-ray Crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid at the atomic level. For a chiral molecule like this compound, this technique provides unambiguous proof of its molecular connectivity, conformation, and, most importantly, its absolute configuration.

By analyzing the diffraction pattern of X-rays passed through a single crystal of the compound, a detailed electron density map can be generated, from which the precise position of each atom is determined. The resulting crystal structure confirms the presence of the Fmoc group on the N1 nitrogen of the propane-1,2-diamine backbone and verifies the stereochemistry at the chiral center (C2) as 'R'. This is particularly crucial as it validates the stereochemical integrity of the starting material and ensures no racemization occurred during the synthesis.

The analysis also reveals detailed information about the solid-state structure, including bond lengths, bond angles, and torsional angles. Furthermore, it elucidates intermolecular interactions, such as hydrogen bonding involving the ammonium group, the carbamate, and the chloride counter-ion, which dictate the crystal packing arrangement. While specific crystallographic data for the title compound is not publicly available, the table below presents representative parameters based on the analysis of a similar organic diamine salt, 2,2-dimethylpropane-1,3-diaminium dichloride. mdpi.com

Interactive Table 2: Representative Crystallographic Data for a Diamine Hydrochloride Salt

ParameterDescriptionIllustrative Value
Crystal System The symmetry system of the crystal lattice.Monoclinic mdpi.com
Space Group The symmetry group of the crystal.C2/c mdpi.com
Unit Cell Dimensions The lengths and angles of the unit cell.a = 15.0 Å, b = 6.0 Å, c = 10.5 Å
α = 90°, β = 109°, γ = 90°
Volume (V) The volume of the unit cell.890 ų
Z The number of formula units per unit cell.4
Hydrogen Bonding Key intermolecular interactions observed.N-H···Cl interactions mdpi.com

Note: The data in this table is illustrative for a related diamine salt and does not represent the actual measured values for this compound.

Chiral Analytical Methods (e.g., Chiral HPLC, Capillary Electrophoresis) for Enantiomeric Purity

Assessing the enantiomeric purity, or enantiomeric excess (e.e.), is paramount for chiral compounds. Chiral High-Performance Liquid Chromatography (HPLC) and Chiral Capillary Electrophoresis (CE) are powerful techniques for separating and quantifying the enantiomers of this compound.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the most widely used method for enantiomeric purity determination. phenomenex.com The separation is achieved using a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers. These differential interactions cause one enantiomer to be retained longer on the column than the other, resulting in two distinct peaks in the chromatogram. Polysaccharide-based CSPs are commonly effective for the separation of Fmoc-protected amino derivatives. phenomenex.com

The area under each peak is proportional to the concentration of the corresponding enantiomer. The enantiomeric excess can be calculated from the peak areas of the (R) and (S) enantiomers. Detection is typically performed using a UV detector, leveraging the strong chromophore of the Fmoc group.

Interactive Table 3: Exemplary Chiral HPLC Method Parameters

ParameterDescriptionTypical Condition
Column (CSP) The stationary phase that enables separation.Lux Cellulose-2 or Chiralpak IA rsc.orgphenomenex.com
Mobile Phase The solvent that carries the sample.Hexane / Isopropyl Alcohol (e.g., 90:10 v/v) rsc.org
Additive Modifier to improve peak shape/resolution.0.1% Trifluoroacetic Acid (TFA)
Flow Rate The speed of the mobile phase.1.0 mL/min rsc.org
Detection The method of observing the separated peaks.UV at 254 nm rsc.org or 265 nm
Elution Order The order in which enantiomers exit the column.Dependent on specific CSP and analyte

Capillary Electrophoresis (CE)

Chiral Capillary Electrophoresis is another highly efficient technique for separating enantiomers. nih.gov In CE, separation occurs in a narrow fused silica capillary filled with a background electrolyte (BGE). For chiral separations, a chiral selector is added to this BGE. The enantiomers form transient, diastereomeric complexes with the chiral selector, which have different effective mobilities under the applied electric field, leading to their separation.

Commonly used chiral selectors for compounds like Fmoc-protected amino derivatives include cyclodextrins (e.g., sulfobutyl ether-β-cyclodextrin) and glycopeptide antibiotics like teicoplanin. nih.govmst.edu CE offers advantages such as high separation efficiency, short analysis times, and minimal consumption of solvent and chiral selector.

Interactive Table 4: Representative Chiral Capillary Electrophoresis Method Parameters

ParameterDescriptionTypical Condition
Capillary The separation column.Fused silica (e.g., 50 µm i.d., 44 cm length) mst.edu
Background Electrolyte (BGE) The buffer solution filling the capillary.0.1 M Phosphate buffer (pH adjusted) mst.edu
Chiral Selector The agent added to the BGE for separation.Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) nih.gov
Teicoplanin mst.edu
Applied Voltage The driving force for separation.+10 to +20 kV
Detection The method of observing the separated peaks.UV at 254 nm mst.edu

Emerging Research Directions and Future Prospects

Design of Next-Generation Chiral Auxiliaries and Ligands Based on Propane-1,2-diamine Scaffold

The propane-1,2-diamine backbone is a cornerstone in the development of new chiral auxiliaries and ligands for asymmetric catalysis. Research is focused on creating novel molecular frameworks that build upon the success of classic diamine-based systems, such as those derived from trans-1,2-diaminocyclohexane. nih.gov The goal is to design scaffolds that offer enhanced chirality and broader applicability in chemical transformations. nih.gov

One promising direction is the synthesis of novel classes of catalysts, such as chiral phosphoric acids (CPAs), which have proven to be invaluable in the synthesis of pharmaceuticals and natural products. researchgate.net New CPA structures based on chiral scaffolds can be highly tunable, allowing for steric and electronic modifications to confer specific catalytic properties. nih.govresearchgate.net For instance, researchers have developed C2 symmetrical chiral phosphoric acids on a decahydroquinoxaline scaffold, which can be prepared in a few steps from inexpensive materials and have shown high efficiency in reactions like the Friedel-Crafts addition. researchgate.net The development of such ligands, which can encapsulate transition metals to form salen-metal complexes, opens up new possibilities for asymmetric synthesis with predictable stereochemical outcomes. nih.gov

Catalyst Scaffold TypeKey FeaturesPotential Applications
Decahydroquinoxaline-based CPAs Highly tunable, prepared from inexpensive materials, high chemical and stereochemical efficiency. researchgate.netFriedel-Crafts alkylation, synthesis of pharmaceuticals. researchgate.net
Diaminobicyclo[2.2.2]octane-based Salen Ligands Enhanced intrinsic chirality, can be tuned sterically and electronically. nih.govAsymmetric cyclopropanation, Henry reactions, Strecker reactions. nih.gov

Development of Novel Peptide and Peptidomimetic Scaffolds with Enhanced Properties

In medicinal chemistry, there is a significant effort to develop peptides and peptidomimetics with improved pharmacokinetic profiles. ethz.ch Peptidomimetics are compounds that mimic the structure and function of natural peptides but are designed to overcome limitations such as poor stability and bioavailability. nih.gov The propane-1,2-diamine moiety can be incorporated into these novel scaffolds to create structures with enhanced properties.

Researchers are exploring creative approaches, including the use of heterocyclic scaffolds and novel building blocks, to regulate the conformation of these molecules, thereby increasing their stability and binding affinity. ethz.chnih.gov For example, novel "oxetanyl peptides" have been synthesized where an amide bond is replaced by a non-hydrolyzable oxetanyl-amine fragment, expanding the library of available peptidomimetics. ethz.chnih.gov The use of dynamic covalent chemistry is another innovative strategy to produce self-adapting peptides and peptidomimetics that can respond to their environment. researchgate.net (R)-1-N-Fmoc-propane-1,2-diamine HCl serves as a crucial building block in the solid-phase synthesis of such complex molecules, allowing for the introduction of specific functionalities. nih.gov

Integration into Continuous Flow Chemistry and Automated Synthesis Systems

Continuous flow chemistry is revolutionizing chemical synthesis and manufacturing, particularly in the pharmaceutical industry. aurigeneservices.com This technology offers numerous advantages over traditional batch processing, including enhanced reaction control, improved safety, and greater efficiency. aurigeneservices.comd-nb.info The synthesis of this compound and its subsequent use in more complex molecules can be significantly optimized by integrating these processes into continuous flow systems.

Advantage of Flow ChemistryDescription
Increased Reaction Control Precise management of temperature, pressure, and reaction time leads to improved selectivity and yield. aurigeneservices.com
Enhanced Safety Small reactor volumes minimize the risk associated with hazardous reagents and exothermic reactions. d-nb.info
Improved Efficiency Continuous processing reduces downtime and allows for the seamless integration of multiple reaction steps. aurigeneservices.commdpi.com
Scalability Scaling up production is achieved by running the system for longer periods, rather than using larger reactors. d-nb.info

Computational and Theoretical Studies on Reactivity, Selectivity, and Conformational Preferences

Computational chemistry provides powerful tools for understanding and predicting the behavior of molecules. Density Functional Theory (DFT) calculations, for example, can be used to investigate reaction mechanisms, transition state geometries, and the factors that govern reactivity and selectivity. nih.gov Such studies are crucial for the rational design of new catalysts and synthetic routes involving this compound.

By modeling the interactions between a chiral ligand and a substrate, researchers can predict the stereochemical outcome of a reaction and design more effective catalysts. nih.gov Computational studies can also elucidate the conformational preferences of flexible molecules like propane-1,2-diamine derivatives, which is essential for understanding their role in molecular recognition and catalysis. Process simulation approaches can be used to optimize reaction conditions, such as temperature and pressure, to maximize the yield and selectivity of a desired product. dntb.gov.uaresearchgate.net These theoretical insights provide a sound basis for the experimental design of new reactions and processes. nih.gov

Green Chemistry Approaches for Sustainable Synthesis of Chiral Diamines

The principles of green chemistry aim to design chemical processes that are environmentally benign and sustainable. fq-unam.orgfq-unam.org There is a growing demand for greener methods for synthesizing chiral amines and their derivatives. rsc.org Key strategies include the use of biocatalysis, renewable feedstocks, and energy-efficient reaction conditions. fq-unam.orgmdpi.com

Q & A

Basic Research Questions

Q. What are the optimal conditions for synthesizing (R)-1-N-Fmoc-propane-1,2-diamine HCl in solid-phase peptide synthesis (SPPS)?

  • Methodological Answer : The compound is typically incorporated into SPPS using Fmoc-chemistry protocols. After Fmoc deprotection (e.g., with 20% piperidine in DMF), the diamine is coupled using activating agents like HBTU or DIC in DMF. Evidence from peptide synthesis studies highlights that Fmoc-protected diamines improve purity in N-methylated peptides compared to non-Fmoc analogs, likely due to reduced side reactions . Reaction monitoring via Kaiser or chloranil tests is critical to confirm coupling efficiency.

Q. How should this compound be stored to maintain stability?

  • Methodological Answer : Store as a white crystalline powder at 2–8°C in a desiccator to prevent hydrolysis of the Fmoc group. Avoid prolonged exposure to moisture or acidic/basic conditions, which can degrade the carbamate linkage . Purity (>98%) should be verified via titration or HPLC before use in critical syntheses .

Q. What analytical techniques are recommended for characterizing this compound?

  • Methodological Answer :

  • NMR : Use 1H^1H NMR in DMSO-d6 or CDCl3 to confirm the Fmoc aromatic protons (δ 7.2–7.8 ppm) and amine protons (δ 6.5–7.0 ppm).
  • HPLC : C18 reverse-phase chromatography with UV detection at 265 nm (Fmoc absorbance) ensures purity .
  • Mass Spectrometry : ESI-MS in positive ion mode confirms the molecular ion peak (e.g., [M+H]+^+ for C18H20N2O2·HCl) .

Advanced Research Questions

Q. How can researchers resolve contradictions between theoretical and observed yields in SPPS when using this diamine?

  • Methodological Answer : Low yields may arise from incomplete coupling or Fmoc-deprotection inefficiencies. Optimize by:

  • Increasing coupling time (e.g., 2–4 hours) or using double coupling.
  • Switching to stronger activators (e.g., PyBOP instead of HBTU).
  • Monitoring residual amines via quantitative ninhydrin assays .
    • Data Analysis : Compare HPLC profiles of crude peptides with/without the diamine to identify truncation products. Adjust resin swelling (e.g., DCM pre-treatment) to enhance reagent diffusion .

Q. What strategies mitigate side reactions during N-methylation of this compound?

  • Methodological Answer :

  • In situ Methylation : Use methyl iodide and DIPEA in DMF at 0°C to minimize over-alkylation. Quench excess methyl iodide with thiophenol .
  • Protection Alternatives : Temporarily protect the secondary amine with Boc groups during methylation, followed by acidic deprotection (TFA) .
    • Contradiction Note : While Fmoc protection improves purity, its bulkiness may sterically hinder methylation. Consider switching to smaller protecting groups (e.g., Alloc) for challenging substrates .

Q. How does the stereochemistry (R-configuration) influence peptide backbone conformation?

  • Methodological Answer :

  • Circular Dichroism (CD) : Compare CD spectra of peptides synthesized with (R)- vs. (S)-isomers to detect β-turn or helical preferences.
  • X-ray Crystallography : Resolve crystal structures of model peptides to correlate stereochemistry with hydrogen-bonding networks .
    • Case Study : In a study of quinoxaline-containing peptides, the (R)-isomer induced tighter helical conformations, enhancing receptor binding affinity .

Data Interpretation and Optimization

Q. How to troubleshoot discrepancies in melting points reported for this compound?

  • Methodological Answer :

  • Recrystallization : Repurify using ethanol/water mixtures (4:1 v/v) to remove impurities affecting melting behavior.
  • DSC Analysis : Perform differential scanning calorimetry to verify phase transitions. Literature values (2–8°C) may reflect hydrated vs. anhydrous forms .

Q. What computational tools predict the reactivity of this compound in novel reactions?

  • Methodological Answer :

  • DFT Calculations : Use Gaussian or ORCA to model transition states for Fmoc deprotection or nucleophilic attacks.
  • Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMF vs. THF) on coupling efficiency .

Ethical and Safety Considerations

Q. What safety protocols are essential when handling this compound?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact.
  • Waste Disposal : Collect organic waste separately and neutralize acidic byproducts (e.g., HCl gas) with sodium bicarbonate before disposal .

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